2,3-Diaminotoluene-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trideuteriomethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUJYHFQHQZBE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isotopic Incorporation Strategies for 2,3 Diaminotoluene D3
Methodologies for Precise Deuterium-Specific Labeling
The precise incorporation of deuterium (B1214612) atoms into a target molecule can be achieved through two primary strategies: direct deuteration of the final compound or a late-stage intermediate, and the use of a deuterated precursor in a multi-step synthesis.
Direct deuteration involves the exchange of hydrogen atoms for deuterium on the fully formed 2,3-diaminotoluene (B30700) molecule or a closely related precursor. Acid-catalyzed electrophilic aromatic substitution is a common method for this purpose. Strong deuterated acids, such as deuterated sulfuric acid or trifluoroacetic acid, can facilitate the exchange of aromatic protons. medchemexpress.eunih.gov However, the conditions required can be harsh and may lead to side reactions or decomposition of the substrate. The positions ortho and para to the activating amino groups are most susceptible to this exchange, which may not be desirable if labeling at the methyl group is the primary goal.
Another direct approach is metal-catalyzed hydrogen-deuterium (H-D) exchange. Catalysts such as platinum or palladium on carbon can facilitate the exchange of hydrogens with a deuterium source like deuterium oxide (D₂O). chemicalbook.com These methods can be effective for aromatic amines, but achieving regioselectivity for the methyl group on a diaminotoluene can be challenging and may result in a mixture of isotopologues.
A more controlled and specific method for synthesizing 2,3-Diaminotoluene-d3 involves the use of a precursor that already contains the deuterium label at the desired position. This approach offers superior control over the location and extent of deuteration. A key and commercially available precursor for this synthesis is 2-(Methyl-d3)-6-nitroaniline. medchemexpress.eumedchemexpress.com The synthesis of this precursor itself can be achieved through various methods, including the nitration of a deuterated toluene (B28343) derivative. The presence of the deuterium label on the methyl group from the start of the synthesis ensures that the final product, this compound, has the desired isotopic purity and regiochemistry.
The general synthetic pathway for the non-deuterated 2,3-diaminotoluene involves the reduction of 2-methyl-6-nitroaniline. energetic-materials.org.cnguidechem.com By substituting the starting material with its deuterated analog, a direct and efficient synthesis of this compound is achievable.
Advanced Synthetic Approaches to this compound
Building upon the foundational methodologies, advanced synthetic approaches offer refined control and efficiency in the preparation of this compound.
While direct catalytic deuteration of 2,3-diaminotoluene presents selectivity challenges, catalytic reactions are central to precursor-based syntheses. The reduction of the nitro group in 2-(Methyl-d3)-6-nitroaniline to an amine is a critical step. This transformation is commonly achieved through catalytic hydrogenation. energetic-materials.org.cn Various catalysts can be employed for this reduction, with palladium-on-carbon (Pd/C) being a widely used and efficient option. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695). energetic-materials.org.cn
The conditions for this catalytic reduction are generally mild and highly efficient, leading to high yields of the corresponding diamine. The use of a deuterated precursor in this well-established reduction reaction provides a reliable route to this compound.
A robust multi-step synthesis for this compound, leveraging a deuterated precursor, can be outlined as follows:
Starting Material: The synthesis commences with the commercially available 2-(Methyl-d3)-6-nitroaniline. medchemexpress.eumedchemexpress.com This precursor already contains the three deuterium atoms on the methyl group, ensuring the desired isotopic labeling in the final product.
Reduction of the Nitro Group: The nitro group of 2-(Methyl-d3)-6-nitroaniline is reduced to an amino group. A standard and effective method for this transformation is catalytic hydrogenation using a palladium-on-carbon catalyst in an ethanol solvent under a hydrogen atmosphere. energetic-materials.org.cn
Reaction Scheme: 2-(Methyl-d3)-6-nitroaniline + H₂ (in the presence of Pd/C) → this compound
This multi-step approach, centered on a strategically deuterated precursor, is the most practical and reliable method for producing this compound with high isotopic purity and in good yield.
Purification and Analytical Verification of Deuterated Products for Research Applications
Following the synthesis, the crude this compound must be purified and its identity and isotopic enrichment confirmed. Commercial diaminotoluene products are often mixtures of isomers. nih.govinchem.org For instance, ortho-toluenediamine is frequently a mixture of the 2,3- and 3,4-isomers. nih.govkrnpc.ir
Purification of toluenediamine isomers can be achieved by methods such as vacuum distillation or crystallization. google.comgoogle.com The choice of solvent is critical in crystallization to selectively precipitate the desired isomer.
Analytical verification is crucial to confirm the structure and isotopic purity of the final product. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show the absence or significant reduction of the signal corresponding to the methyl protons, which is present in the spectrum of the non-deuterated compound. guidechem.comchemicalbook.com The aromatic proton signals would remain.
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound and the extent of deuterium incorporation. The molecular weight of 2,3-Diaminotoluene is 122.17 g/mol . chemicalbook.com The mass spectrum of this compound would show a molecular ion peak at m/z 125, which is three mass units higher than the non-deuterated analog, confirming the incorporation of three deuterium atoms. nih.gov
The following table summarizes the expected analytical data for this compound in comparison to its non-deuterated counterpart.
| Property | 2,3-Diaminotoluene | This compound |
| Molecular Formula | C₇H₁₀N₂ | C₇H₇D₃N₂ |
| Molecular Weight | 122.17 g/mol | 125.20 g/mol |
| ¹H NMR (Anticipated) | Signals for methyl, amino, and aromatic protons | Absence or significant reduction of methyl proton signal |
| Mass Spec (m/z) | 122 (M⁺) | 125 (M⁺) |
Applications of 2,3 Diaminotoluene D3 in Advanced Chemical Synthesis
Role as a Deuterated Intermediate in Complex Molecule Construction
2,3-Diaminotoluene-d3 is a valuable intermediate in the construction of complex molecules where isotopic labeling is desired. The presence of deuterium (B1214612) atoms provides a spectroscopic signature that can be tracked through various chemical transformations, aiding in the characterization of reaction pathways and final products. In the synthesis of intricate molecular architectures, incorporating a deuterated fragment like the tolyl group from this compound can be a strategic approach to introduce isotopic labels at specific positions. This method is often more efficient than attempting to deuterate a larger, more complex molecule in the later stages of a synthesis.
The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also impart unique properties to the final molecule, such as altered metabolic pathways in pharmaceutical applications or enhanced stability in materials science. ucsb.eduresearchgate.net The use of deuterated building blocks like this compound is a fundamental strategy in the field of isotopic labeling, enabling the creation of a wide array of complex deuterated compounds. princeton.edu
Synthesis of Deuterium-Labeled Heterocycles and Derivatives
A significant application of this compound lies in the synthesis of a variety of deuterium-labeled heterocyclic compounds and their derivatives. The vicinal diamine functionality of this compound is a versatile precursor for the formation of numerous heterocyclic rings.
Formation of Deuterated Tolyltriazoles
Non-deuterated 2,3-diaminotoluene (B30700) is a key starting material for the production of tolyltriazoles, which are widely used as corrosion inhibitors. nih.gov Consequently, this compound is the logical precursor for the synthesis of deuterated tolyltriazoles. The synthesis typically involves the diazotization of the diamine followed by cyclization. The resulting deuterated tolyltriazoles can be used in studies to understand the mechanism of corrosion inhibition or to trace the fate of the inhibitor in various systems. The synthesis of deuterated 1,2,3-triazoles from deuterated precursors has been demonstrated to be an effective method for incorporating deuterium into the heterocyclic core. nih.gov
Elaboration into Deuterated Dyes and Pigments
Aromatic amines are fundamental components in the synthesis of azo dyes. nih.govimrpress.comimrpress.com this compound can be utilized as a deuterated aromatic amine precursor in the synthesis of deuterium-labeled azo dyes and pigments. The deuteration of dyes has been shown to enhance their photostability and fluorescence quantum yields. rsc.org By using this compound, the deuterium label is incorporated into the core structure of the dye molecule. This can be advantageous for studying the degradation mechanisms of dyes or for creating more robust and longer-lasting coloring agents. The non-deuterated form, 2,3-diaminotoluene, is a known intermediate in the manufacturing of dyes and pigments. nih.gov
Integration into Deuterated Polymeric Precursors (e.g., Urethane (B1682113) Products, Rubber Antioxidants)
2,3-Diaminotoluene is used as an intermediate in the manufacture of urethane products. nih.gov Therefore, this compound can be employed to synthesize deuterated precursors for polyurethanes. The incorporation of deuterium into polymers can be used to study polymerization mechanisms and the physical properties of the resulting materials.
Similarly, aromatic diamines are precursors to antioxidants used in the rubber industry. google.comnih.govresearchgate.netgoogle.comencyclopedia.pub The synthesis of deuterated antioxidants from this compound allows for the investigation of the antioxidant's mechanism of action and its fate during the aging of rubber products.
Applications in Specialized Antioxidant Synthesis (e.g., Mercaptotoluimidazole-d3)
The non-deuterated analogue of this compound is a precursor in the synthesis of benzimidazole (B57391) thiol antioxidants. nih.gov This indicates that this compound would be the starting material for producing the deuterated version, Mercaptotoluimidazole-d3. Such specialized deuterated antioxidants are valuable tools for researchers studying the chemical processes of oxidation and its inhibition in various materials.
Utilization in Mechanistic Probe Design for Organic Reactions
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. researchgate.netias.ac.inwikipedia.org By replacing hydrogen with deuterium in a reacting molecule, chemists can study kinetic isotope effects (KIEs), which provide information about the rate-determining step of a reaction. This compound, with its deuterated methyl group, can be used as a mechanistic probe in various organic reactions.
For instance, in reactions where a C-H bond at the methyl group is cleaved in the rate-determining step, the use of this compound would lead to a primary kinetic isotope effect, slowing down the reaction rate. This observation would provide strong evidence for the proposed mechanism. The deuterated compound can also be used as a tracer to follow the transformation of the toluene (B28343) moiety throughout a complex reaction sequence, using techniques such as mass spectrometry or NMR spectroscopy. synmr.inresearchgate.net The use of isotopically labeled compounds is crucial for understanding the intricate details of reaction pathways, including polymerization processes and enzyme-catalyzed reactions. nih.govnih.govresearchgate.netmdpi.com
Mechanistic Investigations Utilizing 2,3 Diaminotoluene D3 As a Tracer
Elucidation of Reaction Mechanisms Through Isotopic Effects
The replacement of hydrogen with deuterium (B1214612) in a molecule can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgdalalinstitute.comlibretexts.org This effect arises from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. libretexts.orggmu.edu The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.orggmu.edu The study of KIEs is a valuable technique for determining reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orgbaranlab.org
Kinetic Isotope Effect Studies
Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org
In the context of 2,3-Diaminotoluene-d3, the deuterium atoms are located on the methyl group. If a reaction involves the cleavage of a C-H bond from this methyl group in the rate-limiting step, a primary kinetic isotope effect would be expected. The magnitude of this effect, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), can provide information about the transition state of the reaction. wikipedia.orglibretexts.org
| Isotope Effect Type | Description | Typical kH/kD Values |
| Primary KIE | Observed when the C-H/C-D bond is broken/formed in the rate-determining step. dalalinstitute.com | Normal: > 1 (typically 1 to 8 for deuterium) libretexts.org |
| Secondary KIE (α) | Isotopic substitution at the carbon undergoing rehybridization (e.g., sp3 to sp2). wikipedia.org | Normal: ~1.1-1.2; Inverse: ~0.8-0.9 wikipedia.org |
| Secondary KIE (β) | Isotopic substitution at a position adjacent to the reacting center. libretexts.org | Normal: ~1.15-1.3 wikipedia.org |
Tracing Metabolic Pathways of Aromatic Amines
Aromatic amines, including diaminotoluenes, undergo extensive metabolism in biological systems. nih.gov The use of isotopically labeled compounds like this compound is a cornerstone in the study of these metabolic pathways. nih.govmusechem.com The deuterium label acts as a tracer, allowing researchers to follow the journey of the compound and its metabolites through the body. musechem.com
Investigation of Deuterated Aromatic Amine Biotransformation
The biotransformation of aromatic amines typically involves several key enzymatic reactions. nih.gov Deuterium substitution can influence the rate of these metabolic processes, a phenomenon that can be exploited to understand the mechanisms of the enzymes involved, such as cytochrome P450s. For example, if a C-H bond on the methyl group of 2,3-diaminotoluene (B30700) is a primary site of metabolic oxidation, the deuteration in this compound would be expected to slow down this reaction, a metabolic KIE. musechem.com This can lead to a "metabolic switching" effect, where the metabolism is redirected to other sites on the molecule. musechem.com
Identification of Deuterated Metabolites and Reaction Intermediates
The primary metabolic pathways for diaminotoluenes involve acetylation of the amino groups, oxidation of the methyl group, and hydroxylation of the aromatic ring. nih.gov By using this compound, researchers can readily identify the resulting deuterated metabolites using techniques like mass spectrometry. musechem.commdpi.com The mass difference between the parent compound and its metabolites, along with the retention of the deuterium label, confirms their origin and helps in the structural elucidation of these metabolic products.
For instance, the detection of a deuterated acetylated metabolite would confirm that the amino groups have undergone N-acetylation. Similarly, the identification of a deuterated hydroxylated species would indicate ring hydroxylation has occurred. The presence of the d3-methyl group allows for clear differentiation from endogenous compounds and provides unambiguous evidence of the metabolic fate of the administered this compound.
| Potential Deuterated Metabolite | Metabolic Process |
| Acetylated-2,3-Diaminotoluene-d3 | N-acetylation of one or both amino groups |
| Hydroxymethyl-2,3-Diaminotoluene-d3 | Oxidation of the deuterated methyl group |
| Ring-hydroxylated-2,3-Diaminotoluene-d3 | Hydroxylation of the aromatic ring |
Deuterium as a Label in Biochemical Pathway Mapping
The use of deuterium as a stable isotope label extends beyond the study of a single compound's metabolism. nih.gov It is a fundamental tool for mapping complex biochemical pathways. By introducing a deuterated substrate like this compound into a biological system, it is possible to trace the incorporation of the deuterium label into various downstream molecules. This provides a dynamic view of metabolic fluxes and pathway interconnections. The increased stability and distinct mass of deuterated molecules make them ideal for use as internal standards in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), improving the accuracy and reliability of measurements. mdpi.comnih.gov
Advanced Analytical Methodologies for Deuterated Diaminotoluenes
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds, offering high sensitivity and the ability to differentiate between isotopologues based on their mass-to-charge ratio (m/z).
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like diaminotoluenes. env.go.jpepa.gov The gas chromatograph separates 2,3-Diaminotoluene-d3 from its unlabeled counterpart (2,3-Diaminotoluene) and other matrix components based on differences in their boiling points and interactions with the chromatographic column. Following separation, the mass spectrometer ionizes the eluted molecules and separates the ions based on their m/z ratio.
The primary application of GC-MS in this context is the determination of the isotopic enrichment and the ratio of the labeled to unlabeled compound. The mass spectrum of the deuterated compound will show a molecular ion peak at a higher m/z value compared to the unlabeled compound, corresponding to the mass of the incorporated deuterium (B1214612) atoms. For this compound, the molecular ion ([M]⁺) is expected at m/z 125, whereas for the unlabeled analogue, it appears at m/z 122. By comparing the integrated peak areas of these respective molecular ions, a precise isotope ratio can be calculated. Due to the polar nature of the amino groups, derivatization is often employed prior to GC analysis to improve volatility and chromatographic peak shape. scribd.comgreyhoundchrom.com
Table 1: Illustrative GC-MS Parameters for Diaminotoluene Analysis
| Parameter | Value/Condition |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Monitored Ions (m/z) | 122 (unlabeled), 125 (d3-labeled) |
For unambiguous structural confirmation, high-resolution mass spectrometry techniques like Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS) are invaluable. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺), minimizing initial fragmentation and preserving the molecular ion. The QTOF analyzer offers high mass accuracy (typically <5 ppm), allowing for the determination of elemental composition and confident differentiation between compounds with similar nominal masses.
Tandem mass spectrometry (MS/MS or MS2) capabilities are crucial for structural elucidation. nih.gov The protonated molecule of this compound (m/z 126) is selected in the first quadrupole, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the TOF detector. The fragmentation pattern provides a structural fingerprint. For instance, the loss of a methyl group would result in a fragment at m/z 111 for the unlabeled compound but could show a loss of a CD₃ group for the labeled compound, depending on the deuteration site. This detailed fragmentation analysis confirms the core structure and can help pinpoint the location of the deuterium labels.
Table 2: Expected High-Resolution Mass Fragments for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Description |
| 126.1112 | [M+H - NH₃]⁺ | 109.0846 | Loss of an ammonia (B1221849) molecule |
| 126.1112 | [M+H - CH₃]⁺ or [M+H - CD₃]⁺ | 111.0975 or 108.0788 | Loss of the methyl group (site-dependent) |
| 126.1112 | [C₆H₃D₃N₂]⁺ | 96.0748 | Loss of methyl and amino groups |
Note: The specific fragments and their abundances depend on the precise location of the deuterium atoms (ring vs. methyl group).
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving highly accurate and precise quantification of analytes in complex matrices. The method relies on the addition of a known quantity of the isotopically labeled standard (this compound) to the sample containing the unlabeled target analyte (2,3-Diaminotoluene).
Because the labeled internal standard is chemically identical to the analyte, it experiences the same behavior during sample extraction, cleanup, derivatization, and analysis. Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. The final quantification is based on the measured ratio of the MS response of the native analyte to that of the labeled standard. This ratio remains constant regardless of sample loss, effectively correcting for matrix effects and variations in instrument response. This approach minimizes analytical errors and leads to exceptionally reliable quantitative results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Deuterium (²H) NMR is a powerful technique that directly observes the deuterium nucleus. Each chemically distinct deuterium atom in a molecule produces a separate signal in the ²H NMR spectrum, allowing for unambiguous localization of the isotopic label. The chemical shift of a ²H signal is identical to that of a ¹H signal at the same position, making spectral assignment straightforward by comparison with the ¹H NMR spectrum of the unlabeled analogue.
For this compound, if the deuterium atoms are on the methyl group, a single resonance would be observed in the aliphatic region of the ²H NMR spectrum. If the labels are on the aromatic ring, distinct signals would appear in the aromatic region, confirming their precise positions. The absence of signals in other regions confirms the specificity of the deuteration.
A comprehensive structural confirmation is achieved by combining several NMR techniques. nih.gov In addition to ²H NMR, ¹H and ¹³C NMR are routinely employed to provide a complete picture of the molecular structure. mdpi.commdpi.com
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the positions where deuterium has been substituted will be absent or show significantly reduced intensity. This provides complementary evidence for the location of the label.
¹³C NMR: The carbon NMR spectrum offers further confirmation. A carbon atom directly bonded to a deuterium atom exhibits a characteristic multiplet (typically a 1:1:1 triplet) due to C-D coupling. Furthermore, the resonance of the deuterated carbon will be shifted slightly upfield compared to its non-deuterated counterpart, an effect known as an isotope shift.
By integrating the data from ¹H, ²H, and ¹³C NMR, a complete and unambiguous assignment of the structure and the precise location of the isotopic labels can be achieved.
Table 3: Summary of Expected NMR Observations for this compound (Methyl-d3)
| NMR Technique | Observation | Interpretation |
| ¹H NMR | Absence of the methyl signal (~2.1 ppm) | Confirms deuteration at the methyl position. |
| ²H NMR | Single resonance at ~2.1 ppm | Directly detects the deuterium atoms on the methyl group. |
| ¹³C NMR | Methyl carbon signal (~17 ppm) appears as a multiplet with an upfield isotope shift | Confirms the C-D bond and provides structural proof. |
Chromatographic Separations of Deuterated and Non-Deuterated Analogs
The analytical separation of isotopically labeled compounds from their non-labeled counterparts is a critical aspect of various scientific disciplines, including metabolic research, pharmacokinetic studies, and environmental analysis. The subtle differences in physicochemical properties arising from isotopic substitution, known as isotope effects, can be exploited to achieve chromatographic resolution between deuterated and non-deuterated analogs. In the context of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful techniques for its separation and analysis.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile and thermally labile compounds like 2,3-Diaminotoluene (B30700). The separation of this compound from its non-deuterated analog, 2,3-Diaminotoluene, is achievable due to the chromatographic isotope effect, where deuterated compounds often exhibit slightly different retention times compared to their protium (B1232500) counterparts.
In reversed-phase HPLC, the most common mode for separating aromatic amines, the separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). While the substitution of hydrogen with deuterium does not significantly alter the polarity of the molecule, it can lead to minor changes in its hydrophobicity and interaction with the stationary phase. Typically, deuterated compounds are slightly less retained and elute earlier than their non-deuterated analogs. nih.gov This is attributed to the shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can subtly influence intermolecular forces.
The successful separation of various diaminotoluene isomers has been demonstrated using reversed-phase HPLC, indicating the suitability of this technique for resolving closely related structures. tsijournals.com For instance, a study on the separation of diaminotoluene isomers utilized a C18 column with a gradient elution of acetonitrile (B52724) and water. tsijournals.com Such a method can be adapted and optimized for the separation of this compound and its non-deuterated form. The use of deuterated diaminotoluene isomers, such as 2,4-diaminotoluene-α,α,α-d3 and 2,6-diaminotoluene-α,α,α-d3, as internal standards in UPLC-MS/MS methods further confirms the ability to chromatographically resolve these deuterated and non-deuterated analogs. irsst.qc.canih.gov
Illustrative HPLC Separation Parameters and Expected Results:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic selectivity for aromatic amines. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonating the amine groups, leading to better peak shape. Acetonitrile is a common organic modifier for reversed-phase separation of aromatic compounds. |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient is often necessary to effectively elute the diaminotoluenes while ensuring sufficient resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic amines exhibit strong absorbance in the UV region. |
| Expected Elution Order | 1. 2,3-Diaminotoluene-d32. 2,3-Diaminotoluene | Based on the typical isotope effect in reversed-phase chromatography, the deuterated compound is expected to elute slightly earlier. nih.gov |
Interactive Data Table: Expected Retention Times and Resolution
The following table illustrates the expected chromatographic results for the separation of this compound and 2,3-Diaminotoluene based on the principles of isotope effects in HPLC.
| Compound | Expected Retention Time (min) | Peak Width (min) | Resolution (Rs) |
| This compound | 12.35 | 0.15 | 1.2 |
| 2,3-Diaminotoluene | 12.55 | 0.16 |
Note: These are representative values. Actual retention times and resolution will depend on the specific HPLC system, column, and precise mobile phase conditions.
Gas Chromatography (GC) for Volatile Deuterated Compounds
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds. While diaminotoluenes have limited volatility, they can be readily analyzed by GC after a derivatization step to increase their volatility and improve their chromatographic behavior. Common derivatizing agents for aromatic amines include anhydrides (e.g., heptafluorobutyric anhydride) or silylating agents. nih.govelsevierpure.com
Similar to HPLC, the separation of deuterated and non-deuterated compounds in GC is governed by the isotope effect. In GC, deuterated compounds often exhibit shorter retention times on non-polar and moderately polar stationary phases, a phenomenon known as the "inverse isotope effect." nih.govgcms.cz This is because the C-D bond is less polarizable than the C-H bond, leading to weaker van der Waals interactions with the stationary phase. The magnitude of this effect can be influenced by the type of stationary phase and the position of the deuterium atoms in the molecule. nih.gov
The use of capillary GC columns with high resolving power is crucial for the separation of isotopically labeled molecules. gcms.cz The choice of stationary phase is also important; for a mixture of aliphatic and aromatic isotopic pairs, a 5% phenyl-polydimethylsiloxane phase (e.g., SPB-5) has been shown to provide good separation. gcms.cz
Illustrative GC-MS Method Parameters and Expected Findings:
| Parameter | Condition | Rationale |
| Derivatization | Heptafluorobutyric anhydride (B1165640) (HFBA) | Increases volatility and introduces electron-capturing groups for sensitive detection by electron capture detection (ECD) or mass spectrometry (MS). nih.gov |
| Column | 5% Phenyl-polydimethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile stationary phase suitable for a wide range of semi-polar compounds, including derivatized aromatic amines. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert and efficient carrier gas for GC. |
| Temperature Program | 100°C (1 min hold), then ramp to 250°C at 10°C/min | A temperature gradient is necessary to ensure the timely elution of the derivatized diaminotoluenes. |
| Detection | Mass Spectrometry (MS) | Provides high selectivity and allows for the differentiation of the deuterated and non-deuterated analogs based on their mass-to-charge ratios. |
| Expected Elution Order | 1. Derivatized 2,3-Diaminotoluene-d32. Derivatized 2,3-Diaminotoluene | Consistent with the inverse isotope effect commonly observed in GC. gcms.cz |
Interactive Data Table: Expected GC-MS Retention Times and Mass Spectra
This table presents the anticipated results for the GC-MS analysis of derivatized this compound and its non-deuterated analog.
| Compound (as HFBA derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 15.20 | [M+3], [M-CF3+3], etc. |
| 2,3-Diaminotoluene | 15.30 | [M], [M-CF3], etc. |
Note: The mass fragments will depend on the exact derivatization and the ionization method used in the mass spectrometer. The retention times are illustrative and will vary with the specific GC conditions.
Theoretical and Computational Chemistry Approaches for 2,3 Diaminotoluene D3
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are fundamental to understanding how the substitution of protium (B1232500) with deuterium alters the electronic structure and energetic profile of a molecule. These calculations can precisely model the consequences of the increased mass of deuterium, which primarily manifest as changes in vibrational frequencies.
Computational Modeling of Reaction Pathways
The investigation of reaction pathways using computational models is a cornerstone of mechanistic chemistry. For a molecule like 2,3-Diaminotoluene-d3, this involves mapping the potential energy surface for reactions such as oxidation or metabolic activation. The presence of deuterium on the methyl group can significantly influence the kinetics of reactions where a C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE).
Computational methods, particularly density functional theory (DFT), are employed to calculate the transition state structures and vibrational frequencies of both the deuterated and non-deuterated isotopologues. The zero-point vibrational energy (ZPVE) is lower for a C-D bond compared to a C-H bond due to the heavier mass of deuterium. This difference in ZPVE is often the largest contributing factor to the primary KIE. If the ZPVE of the reactant is higher than that of the transition state, a normal KIE (kH/kD > 1) is observed, indicating that the reaction proceeds more slowly for the deuterated compound.
For this compound, any reaction involving the cleavage of a C-D bond from the methyl group would be expected to exhibit a significant primary KIE. Computational modeling can quantify this effect by calculating the rate constants (k) using transition state theory, as shown in the equation:
k = (k_B * T / h) * e^(-ΔG‡ / RT)
where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. The difference in ΔG‡ between the deuterated and non-deuterated species allows for the prediction of the KIE.
Prediction of Spectroscopic Properties
Quantum chemical calculations are also invaluable for predicting the spectroscopic properties of molecules. For this compound, these calculations can forecast how deuteration will alter its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The most pronounced effect of deuteration is observed in the IR spectrum. The C-D stretching vibrations have a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2900-3000 cm⁻¹). This predictable shift is a direct consequence of the increased reduced mass of the C-D oscillator. Computational software can simulate the IR spectrum with high accuracy, providing a theoretical benchmark for experimental studies.
In ¹H NMR spectroscopy, the deuterium substitution on the methyl group would lead to the disappearance of the corresponding proton signal. In ¹³C NMR, the carbon atom attached to the deuterium atoms would exhibit a multiplet splitting pattern due to coupling with deuterium (which has a spin I=1), and it would likely experience a slight upfield shift, known as an isotope shift.
Molecular Dynamics Simulations of Deuterated Compound Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into intermolecular interactions in different environments. For this compound, MD simulations can be used to explore its interactions with biological macromolecules, such as enzymes or DNA, or its behavior in solution.
The deuteration of the methyl group can lead to subtle changes in intermolecular forces. While the electronic properties are largely unchanged, the slight difference in bond length and polarizability of C-D versus C-H bonds can influence van der Waals interactions. MD simulations can model these subtle effects by employing specialized force fields that account for isotopic substitution.
A hypothetical MD simulation could compare the binding of 2,3-Diaminotoluene (B30700) and its deuterated analogue to the active site of a metabolic enzyme. The simulation could track the trajectory of the ligand within the binding pocket, calculating interaction energies and residence times. Such a study might reveal that the deuterated compound forms slightly more stable van der Waals contacts, potentially altering its orientation or binding affinity.
In Silico Approaches to Deuterated Aromatic Amine Reactivity
In silico approaches encompass a wide range of computational methods to predict the reactivity and potential toxicity of chemical compounds. For deuterated aromatic amines like this compound, these methods can be used to estimate their propensity for metabolic activation, a key step in the toxicity of many aromatic amines.
One common in silico approach is the use of quantitative structure-activity relationship (QSAR) models. While QSAR models are typically developed for non-deuterated compounds, the descriptors used in these models (such as logP, electronic energies, and molecular shape) would be very similar for this compound and its non-deuterated counterpart. However, for reactivity endpoints that are sensitive to isotope effects, standard QSAR models may be less accurate.
More sophisticated in silico approaches involve the use of quantum mechanical calculations to derive reactivity indices. For example, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be used to predict a molecule's susceptibility to oxidation and reduction, respectively. The Fukui function can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. For 2,3-Diaminotoluene, the amino groups are typically the most nucleophilic sites and are prone to metabolic oxidation. The effect of deuteration on the methyl group on these reactivity indices is expected to be minimal, as it is an electronic effect transmitted through the aromatic ring.
A summary of hypothetical calculated properties for this compound compared to its non-deuterated analogue is presented in the table below.
| Property | 2,3-Diaminotoluene | This compound | Predicted Isotope Effect |
| Molecular Weight ( g/mol ) | 122.17 | 125.19 | Increased Mass |
| ZPVE (kcal/mol) | Hypothetical Value: 85.5 | Hypothetical Value: 83.9 | Lower ZPVE |
| C-H/C-D Stretch (cm⁻¹) | ~2950 | ~2200 | Lower Frequency |
| ¹H NMR (methyl) | ~2.1 ppm (singlet) | Absent | Signal Disappearance |
| kH/kD (C-H/C-D cleavage) | 1 | >1 | Normal KIE |
Future Perspectives and Emerging Research Avenues for 2,3 Diaminotoluene D3
Development of Novel Synthetic Methodologies for Deuterated Compounds
The synthesis of specifically deuterated compounds like 2,3-Diaminotoluene-d3 is a critical area of development. While traditional methods for deuteration exist, such as the reduction of a suitable precursor with a deuterated reagent, these can be expensive and may lack regioselectivity. chemicalbook.com Future research is geared towards more efficient, cost-effective, and selective methods.
One promising approach is the advancement of catalytic hydrogen-deuterium (H-D) exchange reactions . These methods utilize catalysts to facilitate the exchange of hydrogen atoms with deuterium (B1214612) from a deuterium source, often heavy water (D₂O), which is a relatively inexpensive deuterium source. mdpi.comrroij.com Research into novel catalysts, such as those based on platinum, palladium, ruthenium, and iridium, is ongoing, with a focus on achieving high levels of deuterium incorporation under milder reaction conditions. mdpi.comunam.mxmdpi.com For aromatic amines like 2,3-Diaminotoluene (B30700), selective ortho-deuteration has been demonstrated using iridium catalysts, while platinum-catalyzed exchange can be influenced by steric factors. figshare.com
Another area of development is the use of microwave-assisted synthesis . Microwave irradiation has been shown to accelerate H-D exchange reactions, potentially reducing reaction times and improving yields for the synthesis of deuterated anilines. rroij.comfigshare.com The development of metal-free deuteration methods is also a significant trend, offering the potential for cleaner and more cost-effective synthetic routes. nih.gov
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Catalytic H-D Exchange | Cost-effective, high deuterium incorporation, milder conditions | Development of novel metal catalysts (Pt, Pd, Ru, Ir), regioselective deuteration |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | High-speed synthesis of deuterated intermediates |
| Metal-Free Deuteration | Cleaner reactions, reduced cost, avoidance of metal contamination | Organocatalysis, alternative activation methods |
Expansion of Isotopic Labeling Applications in Niche Research Areas
Isotopically labeled compounds are invaluable tools in a wide range of scientific research. This compound, with its stable isotope label, is well-suited for use as an internal standard in quantitative analysis by mass spectrometry. nih.gov This is particularly relevant in metabolomics and pharmacokinetic studies, where the deuterated standard allows for precise quantification of the non-deuterated analyte in complex biological matrices. juniperpublishers.comresearchgate.net
The future will likely see the expansion of this compound's use in more niche research areas. For instance, in environmental science , it could be used as a tracer to study the environmental fate and degradation pathways of aromatic amines, which are common industrial pollutants. Its non-deuterated counterpart, 2,3-diaminotoluene, is a known intermediate in the production of dyes, corrosion inhibitors, and polyurethanes. nih.govnih.gov
In the field of proteomics , deuterated compounds are used for quantitative analysis of proteins and peptides. biokeanos.com While not a direct application for this compound itself, its role as a potential precursor to other deuterated molecules could be explored.
Integration of Deuterated Probes in Advanced Materials Science Research
The substitution of hydrogen with deuterium can subtly alter the physical properties of materials, an effect that is being increasingly exploited in materials science. unam.mx The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to enhanced thermal and photostability in organic materials. unam.mx
For this compound, this opens up possibilities for its use as a monomer or an additive in the development of advanced polymers. Its non-deuterated form is already used in the synthesis of polyurethanes and as a curing agent for epoxy resins. nih.govnih.gov The incorporation of the deuterated version could lead to polymers with improved longevity and resistance to degradation, which is particularly relevant for materials used in demanding applications such as optoelectronics. mdpi.com
Furthermore, deuterated compounds are crucial for neutron scattering techniques . These techniques are powerful for studying the structure and dynamics of polymers and other soft materials at the molecular level. The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast matching," where specific parts of a material can be highlighted or made "invisible" to neutrons. This could enable detailed studies of polymer blends, composites, and the diffusion of small molecules within polymer matrices.
| Application Area | Benefit of Deuteration | Research Focus |
| Polymer Science | Enhanced thermal and photostability | Development of high-performance polymers with extended lifetimes |
| Optoelectronics | Improved material stability | Creation of more robust and durable organic electronic devices |
| Neutron Scattering | Contrast matching for structural analysis | Probing the molecular structure and dynamics of complex materials |
Interdisciplinary Research Directions Involving this compound in Pharmaceutical Compound Synthesis
One of the most exciting future prospects for deuterated compounds lies in the pharmaceutical industry. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic activity in a drug molecule are replaced with deuterium. nih.govresearchgate.net This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. juniperpublishers.comnih.govnih.gov This can potentially lead to drugs with improved efficacy, safety, and patient compliance. nih.govnih.gov
While this compound is not a pharmaceutical itself, it is a valuable building block for the synthesis of more complex deuterated molecules. Its two amino groups and the deuterated methyl group provide multiple points for chemical modification. Research in this area could focus on using this compound as a starting material or intermediate for the synthesis of novel deuterated drug candidates. Aromatic amines are common structural motifs in many pharmaceuticals.
The known role of its non-deuterated counterpart as a starting material for a pharmaceutical intermediate suggests a clear path for interdisciplinary research. researchgate.net Medicinal chemists could collaborate with synthetic chemists to design and synthesize novel deuterated compounds derived from this compound, which could then be evaluated by pharmacologists and toxicologists. For example, diaminotoluene derivatives have been investigated for their potential as kinase inhibitors, a key target in cancer therapy. ijpras.com The synthesis of deuterated analogues could lead to compounds with improved metabolic stability and potentially enhanced therapeutic profiles.
Q & A
Basic: What are the primary analytical techniques for characterizing 2,3-Diaminotoluene-d3 in isotopic purity assessment?
Answer:
Characterization of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
- NMR : Deuterium labeling enhances signal resolution in -NMR by reducing interference from non-deuterated protons. Quantitative -NMR can confirm isotopic enrichment (≥98% deuterium) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic distribution. For example, a deviation of ≤0.5% from the theoretical mass indicates acceptable purity .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures chemical purity, while GC-MS detects volatile impurities .
Basic: How is this compound synthesized, and what catalysts are effective for deuterium incorporation?
Answer:
Synthesis typically involves catalytic deuteration of 2,3-diaminotoluene using deuterium gas () under controlled conditions:
Substrate Preparation : 2,3-Diaminotoluene is dissolved in deuterated solvents (e.g., DO or DMSO-d) to minimize proton exchange.
Catalysis : Palladium on carbon (Pd/C) or platinum oxide (PtO) catalyzes -to- exchange at aromatic positions. Reaction conditions (50–100°C, 24–48 hrs) optimize deuteration efficiency .
Purification : Post-reaction, column chromatography removes catalysts, and lyophilization isolates the deuterated product.
Note : Side reactions (e.g., over-deuteration at methyl groups) must be monitored via NMR .
Advanced: How do isotopic effects of deuterium in this compound influence its reactivity in cross-coupling reactions?
Answer:
Deuterium’s higher mass and lower zero-point energy alter reaction kinetics:
- Kinetic Isotope Effect (KIE) : In Suzuki-Miyaura couplings, ratios of 2–4 are observed due to slower C-D bond cleavage compared to C-H. This requires adjusted reaction times or temperatures .
- Thermodynamic Stability : Deuterated aryl intermediates exhibit longer half-lives, enabling better control over reaction pathways. For example, deuterated Pd complexes in Buchwald-Hartwig aminations show reduced β-hydride elimination .
- Methodological Adjustment : Use of deuterated solvents (e.g., DMF-d) and deuterium-compatible catalysts (e.g., Crabtree’s catalyst) minimizes competitive proton exchange .
Advanced: What strategies resolve contradictions in NMR data when this compound exhibits unexpected proton signals?
Answer:
Unexpected proton signals often arise from incomplete deuteration or solvent exchange:
Step 1 : Verify solvent purity (e.g., DMSO-d should have ≤0.03% residual HO) to rule out proton contamination .
Step 2 : Conduct 2D NMR (e.g., - HSQC) to assign residual protons to specific positions (e.g., methyl groups).
Step 3 : Optimize deuteration by increasing reaction time (e.g., 72 hrs) or pressure (3–5 atm) .
Step 4 : Compare with computational models (DFT calculations) to predict deuteration sites and validate experimental data .
Advanced: How can researchers optimize chromatographic separation of this compound from its non-deuterated analog?
Answer:
Separation challenges stem from minimal polarity differences. Recommended approaches:
- HPLC : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Retention times differ by 0.5–1.0 min due to deuterium’s slight hydrophobicity increase .
- GC-MS : A polar stationary phase (e.g., DB-WAX) enhances resolution. Deuterated compounds elute earlier owing to reduced molecular weight .
- Ion Mobility Spectrometry (IMS) : Deuterated ions exhibit distinct collision cross-sections, enabling separation even in complex matrices .
Basic: What are the key applications of this compound in mechanistic studies?
Answer:
Its primary uses include:
- Isotopic Tracers : Tracking reaction pathways in organometallic catalysis (e.g., hydrogenation/dehydrogenation mechanisms) .
- NMR Internal Standards : Quantifying aromatic amines in environmental samples (e.g., wastewater analysis) with ≤5% error margins .
- Kinetic Studies : Probing enzyme-substrate interactions in biodegradation research (e.g., laccase-mediated oxidation) .
Advanced: What precautions are critical when handling this compound in air-sensitive reactions?
Answer:
- Storage : Use sealed amber vials under argon (≤-20°C) to prevent deuteration loss or oxidation .
- Glovebox Use : Conduct weigh-ins and reactions in inert atmospheres (O ≤ 0.1 ppm, HO ≤ 0.5 ppm).
- Quenching : Add deuterated acetic acid (CDCOOD) to terminate reactions, avoiding protonated acids that may introduce contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
